molecular formula C17H12N2O2 B2404207 N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide CAS No. 865659-17-2

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Cat. No.: B2404207
CAS No.: 865659-17-2
M. Wt: 276.295
InChI Key: DSPIUBGAJINGFH-UHFFFAOYSA-N
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Description

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS 865659-17-2) is a chemical compound with the molecular formula C17H12N2O2 and a molecular weight of 276.30 g/mol . It is built on a pyrrolo[1,2-a]quinoline scaffold, a heterocyclic framework of significant interest in medicinal chemistry due to its diverse biological activities . Researchers are exploring this class of compounds for its potential in multiple therapeutic areas. Pyrrolo[1,2-a]quinoline derivatives have been investigated as apoptosis inducers in cancer research, showing promising activity against various cancer cell lines, including breast and colon cancers . Furthermore, structurally related compounds have demonstrated notable larvicidal activity against Anopheles arabiensis, a mosquito vector, indicating potential applications in public health and vector control research . The furan carboxamide moiety incorporated into the structure is a common pharmacophore that can contribute to interactions with biological targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIUBGAJINGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Pyrrolo 1,2 a Quinolin 6 Yl 2 Furamide

Strategies for Pyrrolo[1,2-a]quinoline (B3350903) Scaffold Construction

The pyrrolo[1,2-a]quinoline framework is a nitrogen-fused heterocyclic system present in various biologically active compounds and natural alkaloids like gephyrotoxin. sphinxsai.com Its synthesis has attracted considerable attention, leading to the development of several methodologies. sphinxsai.com A prominent and convenient approach involves the 1,3-dipolar cycloaddition of quinolinium ylides with appropriate dipolarophiles. sphinxsai.com Other innovative methods include cascade reactions, which allow for the construction of the complex scaffold in a single, efficient step. acs.org For instance, an efficient cascade reaction delivering a series of pyrrolo[1,2-a]quinolines involves the in-situ transformation of propargylic alcohols into transient allenes, which are then trapped by an adjacent pyrrole (B145914) ring. acs.org Furthermore, catalyst-free methods utilizing 2-methylquinolines, aldehydes, and alkynoates have been developed, offering an environmentally benign process where water is the only byproduct. researchgate.net

Regioselectivity is crucial in the synthesis of substituted pyrroloquinolines to ensure the correct placement of functional groups necessary for further derivatization. One-pot multicomponent reactions have been described for the convenient and regioselective synthesis of pyrrolo[1,2-a]quinoline derivatives from N-substituted quinolinium salts and alkyl propiolates in the presence of triphenylphosphine. figshare.com Another powerful strategy involves radical cascade reactions. For example, a method for the oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes has been established for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons. rsc.org Tandem synthesis approaches using palladium-catalyzed [3+2] annulation of iodo-pyranoquinolines and internal alkynes have also been developed to yield highly functionalized pyrrolo[1,2-a]quinolines with controlled regioselectivity. researchgate.net

Two-component coupling reactions are fundamental to the construction of fused heterocyclic systems like pyrrolo[1,2-a]quinoline. A significant approach is the formal [3+2]-cycloaddition. In one such method, various substituted pyrrolo[1,2-a]quinolines are synthesized in good to high yields through the reaction of push-pull nitro heterocycles with carbonyl-stabilized quinolinium ylides, which act as 1,3-dipole equivalents. acs.org This transformation proceeds in a one-pot manner, beginning with the cycloaddition stage. acs.org

Another key strategy is the A3 coupling reaction, a three-component coupling of an alkyne, an aldehyde, and an amine. This has been adapted for the synthesis of the pyrrolo[1,2-a]quinoline core. researchgate.net For instance, a novel copper-supported on hydromagnesite (B1172092) (Cu/HM) nanomaterial has been shown to effectively catalyze the three-component coupling of a ketone, an amine, and an alkyne, followed by cycloisomerization to afford the desired pyrrolo[1,2-a]quinoline product. researchgate.net

The optimization of reaction conditions is a critical step to maximize the yield and selectivity of pyrrolo[1,2-a]quinoline synthesis. Factors such as the choice of catalyst, solvent, temperature, and reaction time play a significant role.

In the synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, a related fused system, various Brønsted acidic catalysts were employed. mdpi.com Catalysts bearing sulfonic acid groups were found to be particularly active in forming the desired product. mdpi.com The development of a mechanochemical double cyclocondensation cascade successfully reduced the reaction time from 24 hours to just three hours. mdpi.com

Photocatalysis offers another avenue for optimization. The synthesis of pyrrolo[1,2-a]quinolines can be achieved by reacting 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation in the presence of a catalytic amount of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA). researchgate.net The reaction proceeds at room temperature, and it was observed that electron-rich alkynes resulted in faster reactions and better yields compared to electron-withdrawing alkynes. researchgate.net

The following table summarizes the impact of various reaction conditions on the synthesis of pyrrolo[1,2-a]quinoline and related scaffolds.

MethodCatalyst/ReagentSolvent/ConditionsKey FindingsReference
Mechanochemical CascadeAmberlyst® 15P (Brønsted acid)Solventless, Ball MillReduced reaction time from 24h to 3h; high conversion and selectivity. mdpi.com
Photocatalytic CyclizationRhodamine 6G (Rh-6G) / DIPEABlue light irradiation, Room Temp.Reaction is faster with neutral and electron-rich alkynes. researchgate.net
Pictet–Spengler Reactionp-Dodecylbenzene sulphonic acid (p-DBSA)Ethanol, Room Temp.High yields with short reaction times (15-120 minutes). unisi.it
1,3-Dipolar CycloadditionAnhydrous K₂CO₃Dimethylformamide (DMF)Effective for reacting quaternary salts of lepidine with electron-deficient alkynes. kean.edu

Functionalization and Derivatization of the 2-Furamide (B1196590) Moiety

The 2-furamide portion of the target molecule is introduced via an amide bond. This requires the synthesis of a reactive 2-furan derivative that can be coupled with an amino-functionalized pyrrolo[1,2-a]quinoline.

2-Furamide and its derivatives are versatile chemical compounds used in organic synthesis. chemimpex.com The synthesis of N-substituted 2-furamide derivatives often starts from furan-2-carboxylic acid or its more reactive acyl chloride, 2-furoyl chloride. These intermediates can then be reacted with various amines to form the desired furamide.

For example, a series of novel N-(4-benzoylphenyl)-2-furamides were synthesized by reacting substituted 4-aminobenzophenones with 2-furoyl chloride. researchgate.net In a similar fashion, furan (B31954) derivatives have been condensed with aminosugars and aminocyclitols by treating the amino-compound with furoyl chloride in a solvent like dichloromethane (B109758) in the presence of a base such as pyridine. researchgate.net An alternative method involves heating a mixture of an amine and a furan derivative in the presence of sodium hydride and DMF. researchgate.net These methods highlight the general strategy of coupling an amine with an activated furan-2-carboxylic acid derivative to form the furamide C-N bond.

The final step in the synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is the formation of the amide bond between the 6-amino-pyrrolo[1,2-a]quinoline scaffold and a 2-furamide precursor, typically 2-furoic acid or 2-furoyl chloride. Amide bond formation is a cornerstone of organic and medicinal chemistry. researchgate.net

A direct and common method is the reaction of the amine with an acyl chloride (e.g., 2-furoyl chloride) in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Alternatively, modern peptide coupling agents can be used to facilitate the reaction directly between the amine and the carboxylic acid (2-furoic acid), avoiding the need to prepare the more reactive acyl chloride. Enzymatic strategies also present a powerful tool for amide bond formation, offering high selectivity and mild reaction conditions. nih.gov These biocatalytic methods can proceed through ATP-dependent pathways involving acylphosphate intermediates or via ATP-independent transacylation strategies. nih.gov

The following table outlines several common strategies for amide bond formation applicable to the synthesis of the target conjugate.

StrategyReagentsTypical ConditionsAdvantagesReference
Acyl Chloride Method6-amino-pyrrolo[1,2-a]quinoline, 2-furoyl chloride, Base (e.g., Pyridine, Et₃N)Anhydrous aprotic solvent (e.g., DCM, THF), 0 °C to RTHigh reactivity, generally good yields. researchgate.net
Carbodiimide Coupling6-amino-pyrrolo[1,2-a]quinoline, 2-furoic acid, DCC or EDC, Additive (e.g., HOBt)Aprotic solvent (e.g., DMF, DCM)Mild conditions, avoids acyl chloride preparation. researchgate.net
Phosphonium Salt Coupling6-amino-pyrrolo[1,2-a]quinoline, 2-furoic acid, BOP or PyBOP, Base (e.g., DIPEA)Aprotic solvent (e.g., DMF)High efficiency, low racemization for chiral substrates. researchgate.net
Enzymatic SynthesisAmine, Carboxylic Acid, Specific Ligase/EnzymeAqueous buffer, Mild temperatureHigh chemo- and regioselectivity, environmentally friendly. nih.gov

Development of Diverse Chemical Libraries based on the this compound Scaffold

The pyrrolo[1,2-a]quinoline framework is a significant heterocyclic scaffold found in a variety of biologically active compounds. researchgate.net The development of chemical libraries based on this core structure, such as derivatives of this compound, offers a powerful strategy for the exploration of new chemical space and the discovery of novel therapeutic agents. The generation of such libraries hinges on the ability to systematically vary the substituents at multiple positions of the scaffold.

A plausible synthetic strategy for this compound itself, while not explicitly detailed in the literature, can be conceived through a multi-step process. This process would begin with the construction of a functionalized pyrrolo[1,2-a]quinoline core, followed by the introduction of an amino group at the C6 position, and culminating in an amide coupling reaction. The initial formation of the pyrrolo[1,2-a]quinoline scaffold can be achieved through various methods, including one-pot, three-component reactions of a quinoline (B57606), a 2-bromoacetophenone, and an electron-deficient alkyne. chemistryviews.org This multicomponent approach is particularly amenable to library synthesis, as it allows for the introduction of diversity by varying each of the three starting components.

Subsequent functionalization of the quinoline ring is necessary to install the required amine for amide bond formation. A common strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. Electrophilic nitration of the quinoline portion of the scaffold, predicted to occur at positions C6 or C8, would be followed by reduction of the nitro group to a primary amine. Following the successful synthesis of 6-amino-pyrrolo[1,2-a]quinoline, the final step involves the formation of the amide bond with 2-furoic acid. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can facilitate this transformation. nih.gov

The true power of this scaffold lies in its potential for creating a diverse chemical library. By systematically altering the building blocks at each stage of the synthesis, a vast array of analogues can be generated. For instance, different substituted quinolines, 2-bromoacetophenones, and alkynes can be used in the initial multicomponent reaction to diversify the core structure. Furthermore, a wide variety of carboxylic acids, not just 2-furoic acid, can be coupled to the 6-amino intermediate to explore the structure-activity relationships of the amide substituent.

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse and complex small molecules for high-throughput screening. nih.gov The this compound scaffold is an excellent candidate for the application of DOS principles due to its modular nature and the availability of multicomponent reactions for its assembly. dovepress.com A DOS approach to explore this scaffold would focus on maximizing structural diversity by varying the building blocks and the stereochemistry of the resulting products.

A key strategy in DOS is the use of multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step from three or more starting materials. The synthesis of the pyrrolo[1,2-a]quinoline core via a one-pot, three-component reaction of a quinoline, a 2-bromoacetophenone, and an alkyne is a prime example of a reaction well-suited for a DOS workflow. chemistryviews.org This approach allows for the introduction of three points of diversity in a single, efficient step.

To systematically explore the chemical space around the this compound scaffold, a library could be designed by varying four key components:

The Quinoline Core (R¹): A variety of substituted quinolines can be employed to introduce different electronic and steric properties to the benzene portion of the final molecule.

The Acetophenone-derived portion (R²): By using different 2-bromoacetophenones, substituents can be placed at what will become the C1 position of the pyrrolo[1,2-a]quinoline ring.

The Alkyne-derived portion (R³): The use of various electron-deficient alkynes allows for the introduction of different functional groups at the C2 and C3 positions of the pyrrole ring.

The Acyl Moiety (R⁴): Finally, after the synthesis of a library of 6-amino-pyrrolo[1,2-a]quinoline intermediates, a diverse set of carboxylic acids can be used for the final amide coupling step, introducing a fourth point of diversity.

The following interactive data table illustrates a hypothetical DOS library based on this strategy, showcasing how a small number of building blocks can generate a significant number of unique final compounds.

Quinoline (R¹)2-Bromoacetophenone (R²)Alkyne (R³)Carboxylic Acid (R⁴)
6-Methoxyquinoline4'-Fluoro-2-bromoacetophenoneDimethyl acetylenedicarboxylate2-Furoic acid
Quinoline2-BromoacetophenoneEthyl propiolateThiophene-2-carboxylic acid
6-Chloroquinoline4'-Methyl-2-bromoacetophenoneMethyl propiolatePyridine-3-carboxylic acid
7-Methylquinoline4'-Trifluoromethyl-2-bromoacetophenoneDiethyl acetylenedicarboxylateCyclohexanecarboxylic acid

This systematic variation of building blocks, a hallmark of DOS, allows for a comprehensive exploration of the structure-activity landscape of this class of compounds. The resulting library of diverse this compound analogues can then be screened for a wide range of biological activities, potentially leading to the discovery of new lead compounds for drug development.

Advanced Spectroscopic and Structural Characterization of N Pyrrolo 1,2 a Quinolin 6 Yl 2 Furamide

X-ray CrystallographyNo crystallographic data for the solid-state structure of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide could be found.

Due to the lack of any scientific information for the target compound, the requested article cannot be generated.

Despite extensive research, specific computational and theoretical investigation data for the chemical compound This compound is not publicly available in the searched scientific literature.

While computational studies, including quantum chemical calculations, molecular dynamics simulations, and molecular docking, are frequently employed to understand the properties and potential applications of novel chemical entities, published research specifically detailing these analyses for this compound could not be located.

General research on the broader class of pyrrolo[1,2-a]quinoline (B3350903) derivatives indicates that this scaffold is of significant interest to medicinal chemists due to its presence in various biologically active compounds. Studies on analogs often involve computational methods to predict electronic properties, conformational behavior, and interactions with biological targets. However, without specific data for this compound, a detailed analysis as per the requested outline cannot be provided.

Further research or access to proprietary databases would be necessary to obtain the specific computational and theoretical data required for a comprehensive article on this compound.

Computational and Theoretical Investigations of N Pyrrolo 1,2 a Quinolin 6 Yl 2 Furamide

Molecular Docking Studies

Prediction of Binding Modes and Affinities with Proposed Biological Targets

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the strength of the resulting interaction. This technique is instrumental in understanding the potential mechanism of action for compounds like N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. The pyrrolo[1,2-a]quinoline (B3350903) scaffold and its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting multiple potential protein targets. nih.govnih.govresearchgate.net

Docking studies for related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have identified potential interactions within the binding pockets of enzymes like Sirt6, a target for inflammation and cancer. nih.gov In such studies, key interactions like π-cation interactions with specific amino acid residues (e.g., Trp188) are identified as crucial for stabilizing the ligand-protein complex. nih.gov For this compound, similar studies would involve docking the compound into the active sites of proposed targets, such as bacterial DNA gyrase (for antibacterial activity) or human kinases (for anticancer activity), to predict its binding affinity (often expressed as a docking score or binding energy) and identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding. nih.govnih.gov

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Hypothetical Biological Targets
Proposed Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
DNA Gyrase Subunit B (M. tuberculosis)-9.8Asp79, Gly81, Glu56Antitubercular
Sirtuin 6 (Sirt6) (Human)-8.5Trp188, Asn114, Arg65Anti-inflammatory
VEGF Receptor 2 (Human)-9.1Cys919, Asp1046, Leu840Anticancer

Virtual Screening for Analog Design and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net Starting with a lead compound like this compound, virtual screening can be employed to explore chemical space and identify novel analogs with potentially improved potency or selectivity. This process often involves creating a virtual library of compounds by modifying the parent structure—for instance, by altering substituents on the quinoline (B57606) or furan (B31954) rings.

The workflow typically begins by docking the entire library of analogs against the three-dimensional structure of a chosen biological target. nih.gov The resulting compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further analysis. researchgate.net This approach was successfully used for a related pyrrolo[1,2-a]quinazoline derivative, where a database of natural products was screened to identify a potent inhibitor of DNA gyrase B from M. tuberculosis. nih.govnih.gov Subsequent optimization of the initial hit led to a new derivative with improved binding energy and stability. nih.gov A similar strategy could guide the design of this compound analogs with enhanced activity.

Table 2: Virtual Screening Results for Analogs of this compound Against DNA Gyrase B
Compound IDModification from Parent StructurePredicted Docking Score (kcal/mol)Improvement (%)
Parent CompoundN/A (this compound)-9.8-
Analog-01Addition of 4-fluoro group to quinoline ring-10.57.1%
Analog-02Replacement of furan with thiophene (B33073)-9.91.0%
Analog-03Addition of 5-methyl group to furan ring-10.24.1%
Analog-04Replacement of amide linker with ester-8.9-9.2%

In Silico Modeling for Predicting Pharmacokinetic Parameters

Beyond target affinity, the success of a drug candidate depends heavily on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME modeling allows for the early prediction of these properties, helping to identify compounds with favorable drug-like characteristics and filter out those likely to fail in later development stages. researchgate.net This is a critical step in the evaluation of this compound and its analogs.

Table 3: Predicted Pharmacokinetic Properties of this compound and Top Analog
ParameterPredicted Value (Parent Compound)Predicted Value (Analog-01)Optimal Range for Oral Drugs
Molecular Weight (g/mol)300.31318.30< 500
LogP (Lipophilicity)3.53.8< 5
H-Bond Donors11< 5
H-Bond Acceptors33< 10
Caco-2 Permeability (nm/s)25.522.1> 20 (High)
Aqueous Solubility (logS)-4.2-4.6> -4.0

Machine Learning Approaches for Structure-Activity Relationship Prediction and Compound Prioritization

Machine learning (ML) and artificial intelligence are transforming drug discovery by enabling the development of sophisticated Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds (descriptors) and their biological activity. nih.gov For a class of compounds like the pyrrolo[1,2-a]quinolines, an ML-based QSAR model can predict the activity of newly designed analogs without the need for initial synthesis and testing.

Various ML algorithms, including Partial Least Squares (PLS), Artificial Neural Networks (ANNs), Random Forest (RF), and deep learning networks, can be trained on a dataset of known compounds and their measured activities. researchgate.netnih.gov The resulting model can then be used to predict the activity of new molecules, such as analogs of this compound. The performance of these models is evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (R²pred) or Q² for an external test set, ensuring the model's robustness and predictive power. researchgate.net Such models help prioritize the most promising compounds for synthesis, focusing resources on candidates with the highest probability of success. mdpi.com

Table 4: Performance of a Hypothetical Machine Learning-Based QSAR Model for Predicting Antitubercular Activity of Pyrrolo[1,2-a]quinoline Derivatives
ML AlgorithmTraining Set R²Test Set Q²Root Mean Square Error (RMSE)Key Molecular Descriptors
Partial Least Squares (PLS)0.870.770.31a_nO, PEOE_VSA+6, Vsurf_R
Artificial Neural Network (ANN)0.940.860.22Topological Polar Surface Area, SlogP
Random Forest (RF)0.980.810.25Molecular Weight, Number of Aromatic Rings

Structure Activity Relationship Sar Studies of N Pyrrolo 1,2 a Quinolin 6 Yl 2 Furamide Derivatives

Impact of Pyrroloquinoline Moiety Modifications on Biological Activity

The pyrrolo[1,2-a]quinoline (B3350903) core is a rigid, tricyclic system that serves as the foundational scaffold for this class of compounds. Its structural characteristics are pivotal in defining the orientation and presentation of other functional groups for interaction with biological targets. Modifications to this core, including the arrangement of its heteroatoms and the pattern of substitution, can have profound effects on the compound's pharmacological profile.

The specific arrangement of fused rings and the position of the nitrogen atom within the heterocyclic core are critical determinants of a molecule's three-dimensional shape and electronic properties. While direct studies on N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide are not extensively available in public literature, the broader class of pyrrolo-quinoline isomers provides insight into the importance of the scaffold's topology.

For instance, studies on related isomeric systems like 1H-pyrrolo[3,2-c]quinoline have shown that this specific core structure is a key element for affinity at certain G-protein-coupled receptors, such as the serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors. mdpi.com The geometry of the fused rings and the location of the basic nitrogen atom are crucial for establishing specific interactions, like the formation of salt bridges with conserved aspartic acid residues in the receptor binding pocket. mdpi.com Altering the ring fusion pattern or the nitrogen's position would fundamentally change the molecule's geometry and its ability to engage in such critical binding interactions, thereby drastically affecting target affinity and selectivity.

The type and position of substituents on the pyrroloquinoline scaffold are key factors for modulating biological activity. Research on various pyrrolo[1,2-a]quinoline derivatives has demonstrated that even minor changes to substitution patterns can lead to significant variations in potency and selectivity. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect receptor binding. researchgate.net

For example, in a series of pyrrolo[1,2-a]quinoline derivatives evaluated for antitubercular activity, the substituents on a benzoyl group attached to the pyrrole (B145914) ring played a significant role. nih.gov The presence of electron-withdrawing groups like fluorine or electron-donating groups at different positions on this benzoyl ring modulated the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov Specifically, a derivative with a 4-fluorobenzoyl moiety emerged as a particularly potent agent against both sensitive and multidrug-resistant strains. nih.gov

Similarly, in studies of 4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline analogues tested for antifungal activity, the nature of the substituent on the benzoyl ring was critical. Derivatives with a 4-nitrobenzoyl or a 4-chlorobenzoyl group showed the highest inhibitory activity against Candida albicans, suggesting that electron-withdrawing groups at this position enhance antifungal properties. nih.gov These findings underscore that substituents on the scaffold are crucial for fine-tuning interactions with the target's active site. researchgate.netnih.gov

Table 1: Effect of Benzoyl Ring Substitution on the Antitubercular Activity of Pyrrolo[1,2-a]quinoline Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted pyrrolo[1,2-a]quinoline analogs against the H37Rv strain of Mycobacterium tuberculosis, highlighting the impact of different substituents on biological activity. Data sourced from related studies on pyrrolo[1,2-a]quinoline derivatives.

CompoundSubstituent (R) on Benzoyl RingMIC (μg/mL) against H37Rv
Analog 14-Fluoro8
Analog 24-Chloro32
Analog 33,5-Dichloro64
Analog 44-Nitro128
Analog 5Hydrogen64

Role of the Furamide Substructure in Activity and Selectivity

The furamide portion of the molecule (2-furamide) is not merely a passive linker but an active contributor to the compound's pharmacological profile. It consists of a furan (B31954) ring connected via an amide linkage, both of which can participate in crucial binding interactions such as hydrogen bonding and hydrophobic interactions.

The furan ring, an aromatic heterocycle, can be involved in various non-covalent interactions with biological targets. Modifying or replacing this ring can significantly impact binding affinity and selectivity. In analogous research on the antiprotozoal agent furamidine (B1674271), which features a central furan ring, replacing the furan with other five-membered heterocycles like thiophene (B33073) or selenophene (B38918) resulted in compounds with enhanced DNA minor groove binding and superior in vivo activity. nih.gov

This suggests that the specific heteroatom in the ring and the ring's electronic nature are important for activity. For instance, the greater polarizability of sulfur (in thiophene) or selenium (in selenophene) compared to oxygen (in furan) could lead to more favorable interactions with the biological target. nih.gov Furthermore, the fusion of a furan ring to other cyclic systems, as seen in furochalcones, has been shown to enhance antiproliferative activity compared to analogs lacking the furan moiety, indicating that the furan ring itself is a positive contributor to biological effects. nih.gov

Table 2: Impact of Furan Ring Replacement on DNA Binding in Furamidine Analogs

This table shows the change in DNA melting temperature (ΔTm), an indicator of DNA binding strength, for furamidine and its analogs where the central furan ring is replaced by other heterocycles. A higher ΔTm value indicates stronger binding to the DNA minor groove.

CompoundCentral RingΔTm (°C)
FuramidineFuran15.5
Analog AThiophene18.0
Analog BBenzimidazole16.5
Analog CIndole17.0

The amide linkage is a fundamental functional group in medicinal chemistry, prized for its structural rigidity and hydrogen bonding capabilities. google.com The amide's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions are often critical for anchoring a ligand into its binding site. nih.gov

Derivatization of the amide linkage can have significant consequences. For example, N-alkylation (e.g., N-methylation) removes the hydrogen bond donating capacity of the amide nitrogen, which can decrease binding affinity if that interaction is important. However, it can also increase metabolic stability and cell permeability.

A more drastic modification is the isosteric replacement of the amide with an ester (amide-to-ester substitution). This change has multiple effects: it removes the hydrogen bond donor (N-H), weakens the hydrogen bond acceptor capacity of the carbonyl oxygen, and can alter the rotational barrier and local conformation. nih.gov While such a change can sometimes be detrimental to binding affinity, in other cases, it can be a useful strategy to optimize pharmacokinetic properties like cell permeability in larger molecules. acs.org The precise consequence of modifying the amide linkage is highly context-dependent, relying on the specific interactions it forms within its target's binding pocket.

Strategic Lead Optimization Principles for this compound Analogs

Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to generate a clinical candidate. youtube.comnumberanalytics.com For analogs of this compound, this process would involve a multi-parameter optimization strategy focusing on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnuvisan.com

The optimization strategy typically begins with the insights gained from initial SAR studies. Computational tools, such as molecular docking and free-energy perturbation (FEP) calculations, can be used to predict how structural modifications might affect binding affinity and to prioritize the synthesis of new analogs. nih.gov

Key optimization strategies would include:

Scaffold Decoration: Systematically exploring a wide range of substituents on both the pyrroloquinoline core and the furan ring to improve on-target activity and selectivity against related off-targets.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to enhance desired properties. For example, the furan ring could be replaced with thiophene or a thiazole (B1198619) to modulate activity or metabolic stability. The amide linker could be replaced with a reverse amide, an ester, or other groups to fine-tune binding and pharmacokinetic profiles.

Property-Based Design: Concurrently optimizing physicochemical properties such as solubility, permeability, and metabolic stability. This involves a continuous feedback loop where newly synthesized compounds are tested in a suite of in vitro assays that measure both biological activity and ADME properties. youtube.com

This iterative cycle of design, synthesis, and testing allows medicinal chemists to refine the lead structure, balancing the often-competing requirements for high potency, good selectivity, and a favorable pharmacokinetic and safety profile to produce an optimized clinical candidate. nuvisan.com

Therefore, it is not possible to generate the requested article with a sole focus on “this compound” and its derivatives as per the provided outline and instructions. The absence of specific research findings and data tables for this compound prevents the creation of a scientifically accurate and thorough article as required.

Biological Activity and Molecular Mechanisms of N Pyrrolo 1,2 a Quinolin 6 Yl 2 Furamide

In Vitro Biological Screening and Efficacy Assessment

Derivatives built upon the pyrrolo[1,2-a]quinoline (B3350903) and related pyrrolo[1,2-a]quinoxaline (B1220188) frameworks have been the subject of numerous in vitro studies to determine their efficacy against various pathological conditions.

The pyrrolo[1,2-a]quinoline scaffold is associated with significant antimicrobial properties. Studies have reported the synthesis of various derivatives that exhibit activity against both bacterial and fungal strains. sphinxsai.comresearchgate.net For instance, a series of synthesized pyrrolo[1,2-a]quinoline derivatives were evaluated for their antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as their antifungal activity against Candida albicans and Aspergillus niger. sphinxsai.comresearchgate.net

Similarly, the related pyrrolo[2,1-a]isoquinoline (B1256269) scaffold has been explored for its antimicrobial potential. The introduction of specific substituents, such as a benzylic moiety at the 8-position or a chloro group at the 8-position and a methoxy (B1213986) group at the 9-position, yielded compounds with notable fungicide and bactericide properties, respectively. nih.gov The broad-spectrum antimicrobial activity highlights the versatility of this heterocyclic system in developing new anti-infective agents. researchgate.net

Table 1: Examples of Antimicrobial Activity in Pyrrolo-quinoline and Related Scaffolds

Compound Class Target Organism(s) Observed Activity Reference(s)
Substituted Pyrrolo[1,2-a]quinolines E. coli, S. aureus, C. albicans, A. niger Antibacterial and antifungal activity demonstrated. sphinxsai.comresearchgate.net
8-Benzyloxy-pyrrolo[2,1-a]isoquinolin-3-one Fungi Potent fungicide agent. nih.gov
8-Chloro-9-methoxy-pyrrolo[2,1-a]isoquinolin-3-one Bacteria Potent bactericide agent. nih.gov

The anticancer potential of pyrrolo-quinoline and related scaffolds is well-documented. researchgate.net Various derivatives have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. unisi.itnih.govrsc.org

One key mechanism of action identified for this class of compounds is the inhibition of tubulin polymerization. Certain 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site. nih.govrsc.org For example, compound 3c (a 3-hydroxyphenyl-substituted derivative) was shown to arrest the division of A549 lung adenocarcinoma cells with an IC₅₀ value of 5.9 μM and exhibited cytotoxicity against several other cancer cell lines. nih.govrsc.org

Furthermore, the related pyrrolo[1,2-a]quinoxaline scaffold has been investigated for its ability to inhibit Akt kinase, a key enzyme in tumor cell survival and proliferation. nih.gov This demonstrates that the broader chemical family can target multiple pathways involved in cancer progression. The natural marine alkaloids known as lamellarins, which are based on the pyrrolo[2,1-a]isoquinoline structure, are also known for their potent cytotoxic activity against numerous cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Pyrrolo[1,2-a]quinoline and Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Scaffold Mechanism of Action Cell Line IC₅₀ (μM) Reference(s)
5-aryl-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one (Compound 3c) Tubulin Polymerization Inhibition A549 (Lung) 5.9 nih.govrsc.org
Pyrrolo[1,2-a]quinoxaline (Compound 1a) Akt Kinase Inhibition (potential) K562 (Leukemia) 4.5 nih.gov
Pyrrolo[1,2-a]quinoxaline (Compound 1h) Akt Kinase Inhibition (potential) U937 (Leukemia) 5 nih.gov
Pyrrolo[1,2-a]quinoxaline (Compound 1h) Akt Kinase Inhibition (potential) MCF7 (Breast) 8 nih.gov

The pyrrolo[1,2-a]quinoline framework and its analogs are recognized for their anti-inflammatory and antiviral properties. researchgate.net A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were found to be potent activators of Sirt6, an enzyme involved in regulating inflammatory responses. nih.govnih.gov Several of these compounds strongly suppressed the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharides (LPS). nih.govnih.gov

In addition to anti-inflammatory effects, this class of compounds has shown promise as antiviral agents. One of the Sirt6-activating pyrrolo[1,2-a]quinoxaline derivatives, compound 38 , was found to significantly suppress SARS-CoV-2 infection with an EC₅₀ value of 9.3 μM, highlighting the potential for developing these scaffolds into therapeutics for infectious diseases. nih.govnih.gov

Identification of Molecular Targets and Pathways

Research into pyrrolo-quinoline derivatives has identified specific molecular targets and pathways through which they exert their biological effects.

A significant finding in the study of related scaffolds is the potent and selective inhibition of phosphodiesterase type 5 (PDE-5). The discovery of PDE-5 inhibitory activity within a pyrroloquinolone scaffold led to the exploration of its N-acyl derivatives. nih.gov These studies resulted in the identification of compounds with Kᵢ values for PDE-5 in the subnanomolar range, demonstrating high potency. nih.gov Systematic modifications of these leads produced a compound with excellent selectivity for PDE-5 over other phosphodiesterase isozymes. nih.gov

The pyrrole (B145914) heterocycle is a structural component of several traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, which are known to inhibit cyclooxygenase (COX) enzymes. mdpi.compensoft.net This has prompted research into novel pyrrole derivatives as potential COX-2 inhibitors. mdpi.com For instance, a series of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide derivatives were designed to act as selective COX-2 inhibitors. researchgate.net This suggests that the broader family of pyrrole-containing fused heterocyclic systems has the potential to target the COX inflammatory pathway.

Interaction with Specific Biological Molecules and Cellular Pathways

Detailed experimental data elucidating the specific interactions of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide with biological molecules and its effects on cellular pathways are not extensively available in the current body of scientific literature. However, based on the known biological activities of the broader pyrrolo[1,2-a]quinoline and pyrrolo[1,2-a]quinoxaline scaffolds, several potential mechanisms and molecular targets can be inferred.

Derivatives of the pyrrolo[1,2-a]quinoline class have been noted for a variety of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antitubercular properties. For instance, certain tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones have been identified as inhibitors of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis. This mechanism is a key strategy in the development of anticancer agents.

Furthermore, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6). nih.gov Sirt6 is an NAD+-dependent deacylase that plays a crucial role in regulating genome stability, metabolism, and inflammation. Activation of Sirt6 has been proposed as a therapeutic strategy for various diseases, including cancer and inflammatory conditions. Docking studies of these compounds indicated potential interactions within the Sirt6 binding pocket, suggesting a mechanism for their activity. nih.gov

The general pyrrolo[1,2-a]quinoline scaffold has also been investigated for its potential to interact with other biological targets. Molecular docking studies on some derivatives have suggested possible interactions with enzymes involved in microbial survival, such as those in Mycobacterium tuberculosis. nih.gov

While these findings provide a framework for the potential biological activity of this compound, it is crucial to note that the specific nature and strength of its interactions will be dictated by its unique structural features, particularly the 2-furamide (B1196590) substituent at the 6-position of the pyrrolo[1,2-a]quinoline core. Without direct experimental evidence, the precise molecular targets and cellular pathways modulated by this specific compound remain speculative.

Table 1: Investigated Biological Activities of Structurally Related Pyrrolo[1,2-a]quinoline and Pyrrolo[1,2-a]quinoxaline Derivatives

Compound ClassInvestigated ActivityPotential Molecular Target/Mechanism
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-onesAnticancerTubulin polymerization inhibition (colchicine site binding) nih.govnih.gov
Pyrrolo[1,2-a]quinoxaline derivativesAnti-inflammatory, AnticancerSirtuin 6 (Sirt6) activation nih.gov
Pyrrolo[1,2-a]quinoline derivativesAntimycobacterialPotential inhibition of essential enzymes in M. tuberculosis nih.gov

Chemical Probe Development and Application

Utility of this compound as a Chemical Probe for Target Elucidation

Currently, there is no specific information in the scientific literature detailing the development or use of this compound as a chemical probe for target elucidation. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The development of a chemical probe requires a thorough understanding of its biological activity, selectivity, and mechanism of action.

For this compound to be considered a useful chemical probe, several criteria would need to be met. It would need to demonstrate high affinity and selectivity for a specific biological target. The pyrrolo[1,2-a]quinoline scaffold has been shown to be a versatile starting point for the development of bioactive compounds. researchgate.netresearchgate.net The diverse biological activities observed in its derivatives, such as the inhibition of tubulin polymerization and activation of Sirt6, suggest that this scaffold can be modified to target a range of proteins. nih.govnih.govnih.gov

The process of developing this compound into a chemical probe would involve synthesizing analogs to establish a clear structure-activity relationship (SAR). This would help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity. Furthermore, the synthesis of tagged versions of the molecule (e.g., with biotin (B1667282) or a fluorescent dye) would be necessary to facilitate the identification of its binding partners through techniques like affinity chromatography or fluorescence microscopy.

Strategies for Modulating Protein Function and Interrogating Signaling Pathways

While specific strategies employing this compound have not been reported, we can extrapolate from the broader class of pyrrolo[1,2-a]quinoline and pyrrolo[1,2-a]quinoxaline derivatives to envision how this compound could be used to modulate protein function and investigate signaling pathways.

If this compound were found to be a potent and selective modulator of a particular protein, it could be used to study the role of that protein in various cellular processes. For example, if it were an inhibitor of a specific kinase, it could be used to dissect the signaling pathways regulated by that kinase. By treating cells with the compound and observing the downstream effects on protein phosphorylation and gene expression, researchers could map out the kinase's signaling network.

Similarly, if the compound were an activator of a protein, such as the observed Sirt6 activation by pyrrolo[1,2-a]quinoxaline derivatives, it could be used to explore the physiological consequences of increased protein activity. nih.gov This could involve studying its effects on cellular metabolism, DNA repair, or inflammatory responses.

The modular nature of the synthesis of pyrrolo[1,2-a]quinoline derivatives allows for the systematic modification of the core structure and its substituents. unisi.it This chemical tractability is a significant advantage in developing tool compounds for interrogating signaling pathways. By creating a library of related compounds with varying potencies and selectivities, researchers can establish a pharmacological profile that can help to validate the on-target effects of the probe and to control for off-target activities.

Table 2: Potential Applications of this compound as a Chemical Tool (Hypothetical)

Potential ActivityStrategy for Protein Function ModulationApproach for Interrogating Signaling Pathways
Enzyme InhibitionUse as a selective inhibitor to block the catalytic activity of a target enzyme.Observe changes in downstream substrate modification and cellular phenotypes to delineate the enzyme's role in a pathway.
Receptor AntagonismBlock the binding of the natural ligand to a receptor, thereby inhibiting its activation.Analyze the impact on downstream signaling cascades to understand the receptor's function.
Protein-Protein Interaction DisruptionInterfere with the binding of two proteins, disrupting a functional complex.Study the consequences of the disrupted interaction on cellular processes to identify the roles of the protein complex.
Protein ActivationAct as an allosteric activator to enhance the function of a target protein.Investigate the downstream effects of enhanced protein activity to explore its physiological roles.

Preclinical Pharmacokinetic Evaluation in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., rats, nonhuman primates, mice)

Studies in this area would typically investigate the fate of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide from the point of administration through its elimination from the body. Key aspects would include:

Absorption: How well the compound is absorbed into the bloodstream after various routes of administration.

Distribution: Where the compound travels within the body and its accumulation in various tissues and organs.

Metabolism: How the compound is chemically modified by the body, including the identification of major metabolites.

Excretion: The routes by which the compound and its metabolites are removed from the body, such as through urine or feces.

In Vivo Pharmacokinetic Profiles and Parameters (e.g., bioavailability, clearance, half-life)

This section would present quantitative data on the concentration of this compound in the body over time. Data would be presented in tables summarizing key pharmacokinetic parameters.

Table 7.2.1: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Different Species

ParameterRatMouseNon-human Primate
Bioavailability (%)Data not availableData not availableData not available
Clearance (mL/min/kg)Data not availableData not availableData not available
Volume of Distribution (L/kg)Data not availableData not availableData not available
Half-life (h)Data not availableData not availableData not available
Tmax (h)Data not availableData not availableData not available
Cmax (ng/mL)Data not availableData not availableData not available
AUC (ng*h/mL)Data not availableData not availableData not available

Physiologically Based Pharmacokinetic (PBPK) Modeling and Interspecies Extrapolation

PBPK models are mathematical representations of the body's physiological and biochemical processes that determine the ADME of a compound. Such models for this compound would:

Integrate in vitro data with physiological information to simulate the compound's pharmacokinetics.

Be used to predict its pharmacokinetic profile in species where experimental data is unavailable, including humans (interspecies extrapolation).

Help in understanding the factors that influence the compound's pharmacokinetics.

Currently, there are no published PBPK models specifically developed for this compound.

Future Directions and Research Opportunities for N Pyrrolo 1,2 a Quinolin 6 Yl 2 Furamide Research

Design of Next-Generation Scaffolds and Chemical Diversity Expansion

The pyrrolo[1,2-a]quinoline (B3350903) core is considered a "privileged scaffold," meaning it can serve as a foundation for developing ligands for diverse biological targets. unisi.it Future research will focus on systematically modifying this core and its substituents to create next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The expansion of chemical diversity from the lead compound, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, can be pursued through several strategies. One approach involves modifying the peripheral substituents. For instance, the 2-furamide (B1196590) moiety can be replaced with other heterocyclic or aromatic rings to probe interactions with different target proteins. Additionally, substitutions on the quinoline (B57606) ring system can be explored to modulate the compound's electronic and steric properties, which can influence its biological activity and drug-like characteristics. kean.edu

Another promising avenue is the synthesis of structurally related fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines or pyrrolo[1,2-a]quinoxalines, which have also demonstrated significant biological potential, including anticancer activities. unisi.itnih.govsemanticscholar.org By creating a diverse library of analogues, researchers can conduct extensive structure-activity relationship (SAR) studies to identify key structural features responsible for the desired therapeutic effects. semanticscholar.org This systematic exploration is crucial for optimizing lead compounds into viable drug candidates. nih.gov

Table 1: Strategies for Chemical Diversity Expansion

Modification Strategy Target Area on Scaffold Potential New Functionalities Objective
Substituent Modification 2-Furamide Moiety Thiophene (B33073), Pyridine, Phenyl, Substituted Phenyls Explore new binding interactions, improve potency.
Ring System Alteration Pyrroloquinoline Core Substitutions at various positions (e.g., methyl, halogen) Modulate electronics, solubility, and metabolic stability.
Scaffold Hopping Fused Heterocyclic System Pyrrolo[2,1-a]isoquinoline (B1256269), Pyrrolo[1,2-a]quinoxaline (B1220188) Discover novel scaffolds with different biological target profiles.

| Hybridization | Entire Molecule | Conjugation with other known pharmacophores | Develop hybrid drugs with dual mechanisms of action. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies can be instrumental in advancing research on this compound. easpublisher.comspringernature.com AI/ML can significantly accelerate the design-synthesis-test-analyze cycle by rapidly screening vast chemical spaces and predicting compound properties. easpublisher.com

Key applications of AI/ML in this context include:

De Novo Design : Deep generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to generate novel chemical structures. easpublisher.comsemanticscholar.org These models can be tailored to design new pyrrolo[1,2-a]quinoline analogues with specific desired properties, such as high predicted binding affinity for a target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models built using machine learning algorithms can predict the biological activity of new compounds before they are synthesized. semanticscholar.org Similarly, AI models can forecast pharmacokinetic and toxicity profiles, helping to prioritize the most promising candidates for synthesis and experimental testing, thereby reducing costs and failure rates. nih.gov

High-Throughput Data Analysis : Drug discovery generates massive datasets from high-throughput screening and 'omics' technologies. AI can analyze this complex data to identify patterns, elucidate mechanisms of action, and discover new biomarkers.

By leveraging these computational tools, researchers can more efficiently navigate the complex chemical space around the this compound scaffold, leading to a more rapid and cost-effective discovery of next-generation therapeutic agents.

Table 2: Application of AI/ML in the Drug Discovery Pipeline

Discovery Phase AI/ML Application Specific Technique Objective
Hit Identification Virtual Screening Deep Learning, Support Vector Machines Identify initial hits from large compound libraries. springernature.com
Lead Generation De Novo Design Generative Adversarial Networks (GANs), RNNs Design novel molecules with desired properties. easpublisher.com
Lead Optimization Predictive Modeling QSAR, Deep Neural Networks Predict activity, toxicity, and ADMET properties to refine lead compounds. semanticscholar.orgnih.gov

| Preclinical Studies | Data Analysis | Pattern Recognition, Network Analysis | Analyze 'omics' data to understand mechanism of action and identify biomarkers. |

Q & A

Q. Can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol. Use recyclable catalysts (e.g., immobilized copper on mesoporous silica) and microwave-assisted reactions to reduce energy consumption .

Q. How do multicomponent reactions expand the structural diversity of pyrrolo[1,2-a]quinoline derivatives?

  • Methodological Answer : Combine aldehydes, amines, and alkynes in one-pot reactions catalyzed by Cu(I)/proline systems. Screen diverse substrates (e.g., fluorinated benzaldehydes) to generate libraries for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.